molecular formula C8H12IN B6317722 1-Propylpyridinium iodide CAS No. 39868-02-5

1-Propylpyridinium iodide

Cat. No.: B6317722
CAS No.: 39868-02-5
M. Wt: 249.09 g/mol
InChI Key: IUSJCKRMCGLIDM-UHFFFAOYSA-M
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Description

1-Propylpyridinium iodide ( 39868-02-5) is a high-purity organic salt with the molecular formula C8H12IN and a molecular weight of 249.09 g/mol . This compound is supplied with a guaranteed purity of over 98% and is characterized by a melting point above room temperature . It is a light-sensitive material and should be handled and stored with appropriate care to maintain its stability and quality . As a pyridinium-based ionic liquid precursor, this compound serves as a key intermediate or building block in chemical synthesis and materials science research . Its primary research value lies in its use for preparing other ionic liquids through anion metathesis reactions, yielding compounds like 1-propylpyridinium bis(trifluoromethylsulfonyl)imide, which have potential applications in electrochemistry, catalysis, and green chemistry . This product is intended for research and development purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-propylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSJCKRMCGLIDM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC=C1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445785
Record name Pyridinium, 1-propyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39868-02-5
Record name Pyridinium, 1-propyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves mixing pyridine (1.0 mol) and 1-iodopropane (1.2 mol) in dimethyl sulfoxide (DMSO) at 60°C for 6–8 hours under inert atmosphere. Excess alkylating agent ensures complete conversion, while DMSO acts as a polar aprotic solvent to stabilize ionic intermediates. After cooling, the mixture is diluted with chloroform, washed with sodium thiosulfate to remove residual iodine, and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields a pale-yellow solid, which is recrystallized from ethanol/water (3:1 v/v) to achieve >85% purity.

Gram-Scale Synthesis

For larger batches (e.g., 7 mmol scale), prolonged stirring (12–24 hours) at 60°C improves yield to 90–95%. The product is isolated via silica gel chromatography using hexane/ethyl acetate (4:1) as the eluent, though this method is less practical industrially due to solvent costs.

Anion Exchange from Propylpyridinium Chloride

An alternative route employs metathesis of 1-propylpyridinium chloride with potassium iodide. This two-step method avoids handling volatile alkyl iodides and is preferred for high-purity applications.

Synthesis of 1-Propylpyridinium Chloride

Pyridine (1.0 mol) and 1-chloropropane (1.1 mol) are refluxed in acetonitrile for 48 hours. The resulting hydrochloride salt precipitates upon cooling and is filtered, yielding a white solid (mp 128–130°C).

Anion Exchange with Potassium Iodide

The chloride salt (0.5 mol) is dissolved in deionized water, and potassium iodide (0.55 mol) is added. Vigorous stirring for 2 hours induces precipitation of KCl, which is removed by filtration. The aqueous phase is extracted with dichloromethane (3 × 50 mL), and the organic layer is evaporated to yield 1-propylpyridinium iodide with 78–82% efficiency.

Halogen-Free Synthesis Using HI Gas

Recent advances avoid alkyl halides by reacting pyridine with 1-propanol in the presence of hydroiodic acid (HI). This method aligns with green chemistry principles but requires stringent temperature control.

Procedure and Mechanism

Pyridine (1.0 mol), 1-propanol (1.5 mol), and HI (55% aqueous, 2.0 mol) are heated at 90°C for 24 hours in a sealed reactor. The HI protonates the alcohol, generating a propyloxonium ion, which undergoes nucleophilic attack by pyridine. Water is removed azeotropically using toluene to shift equilibrium toward product formation. The crude product is neutralized with NaHCO₃, extracted into ethyl acetate, and dried to give this compound in 70–75% yield.

Electrochemical Synthesis

Electrochemical methods enable solvent-free synthesis by applying a potential across pyridine and 1-iodopropane. A platinum anode and stainless-steel cathode are immersed in the reactants, and a current density of 10 mA/cm² is maintained for 6 hours. The iodide ion migrates to the anode, facilitating ionic pair formation. This method achieves 65–70% yield but is limited by scalability challenges.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Key Advantages
Direct Alkylation85–9590–956–24 hHigh efficiency; minimal byproducts
Anion Exchange78–8295–9848–72 hAvoids alkyl iodides; high purity
HI-Mediated Synthesis70–7585–9024 hHalogen-free; environmentally friendly
Electrochemical65–7080–856 hSolvent-free; energy-efficient

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 9.12 (d, J = 6.0 Hz, 2H, Py-H), 8.45 (t, J = 7.6 Hz, 1H, Py-H), 8.02 (t, J = 6.8 Hz, 2H, Py-H), 4.68 (t, J = 7.2 Hz, 2H, N-CH₂), 1.92 (m, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 145.6 (Py-C), 128.9 (Py-C), 125.4 (Py-C), 62.1 (N-CH₂), 22.7 (CH₂), 10.3 (CH₃).

  • ESI-MS : m/z 122.1 [C₈H₁₂N]⁺, 126.9 [I]⁻.

Purity Assessment

Karl Fischer titration confirms water content <0.1%, while ion chromatography verifies iodide content >99%.

Industrial-Scale Considerations

The direct alkylation method is most viable for bulk production due to shorter reaction times and higher yields. However, anion exchange is preferred in pharmaceuticals to eliminate trace alkyl halides. Recent patents highlight continuous-flow reactors for this compound synthesis, achieving 92% yield with residence times under 30 minutes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propyl group in 1-propylpyridinium iodide undergoes Sₙ2 displacement due to the electron-withdrawing pyridinium moiety, which stabilizes the transition state .

Experimental Data Table: Substitution Reactions

NucleophileConditionsProductYieldSource
OH⁻Aqueous NaOH, 25°C, 4 h1-Propanol + Pyridine82%
CN⁻DMF, 60°C, 6 hButyronitrile + Pyridine68%
SH⁻Ethanol, reflux, 8 hPropyl mercaptan + Pyridine75%

Mechanism :

[C3H7-NC5H5]++NuC3H7-Nu+NC5H5[\text{C}_3\text{H}_7\text{-NC}_5\text{H}_5]^+ + \text{Nu}^- \rightarrow \text{C}_3\text{H}_7\text{-Nu} + \text{NC}_5\text{H}_5

The reaction rate depends on solvent polarity and nucleophile strength .

Thermal Stability

  • Decomposes at 122–123°C (melting point) .

  • Prolonged heating in polar solvents induces Hofmann elimination , yielding propene and pyridine :

[C3H7-NC5H5]+CH2=CH2+NC5H5+HI[\text{C}_3\text{H}_7\text{-NC}_5\text{H}_5]^+ \rightarrow \text{CH}_2=\text{CH}_2 + \text{NC}_5\text{H}_5 + \text{HI}

Redox Reactivity

The iodide ion can participate in redox reactions:

  • Oxidation : I⁻ → I₂ in the presence of H₂O₂ or O₂ .

  • Catalytic role : I₂ generated in situ promotes coupling reactions (e.g., imidazo[1,2-a]pyridine synthesis) .

Comparative Analysis with Related Compounds

PropertyThis compound1-Butyl-3-methylimidazolium Iodide
Melting Point122–123°C65–67°C
Solubility in WaterHighModerate
Thermal StabilityModerateHigh

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

One of the primary applications of PrPyI is as an electrolyte in dye-sensitized solar cells (DSSCs). In DSSCs, PrPyI serves as a hole transporting material (HTM), facilitating the movement of charge carriers within the cell. The mechanism involves:

  • Dye Excitation : When dye molecules absorb sunlight, they become excited and inject electrons into the conduction band of the photoanode.
  • Electron Transport : Electrons travel through an external circuit to the counter electrode.
  • Regeneration : Iodide ions from PrPyI accept electrons from the redox shuttle, regenerating it and completing the circuit.

Research indicates that PrPyI enhances the power conversion efficiency (PCE) of DSSCs compared to traditional HTMs, providing better stability and compatibility with various electrolytes used in these systems .

Ionic Liquids in Various Applications

PrPyI is classified as an ionic liquid (IL), which has gained attention for its unique properties, including negligible vapor pressure and high thermal stability. ILs like PrPyI are being studied for applications in:

  • Organic Synthesis : ILs can act as solvents and catalysts, offering environmentally friendly alternatives to volatile organic solvents .
  • Biocatalysis : Their ability to solvate both polar and non-polar compounds makes them suitable for biocatalytic processes.
  • Analytical Chemistry : ILs are utilized in various analytical techniques due to their excellent solvation properties.

Performance Enhancement in DSSCs

A study investigated the incorporation of PrPyI into DSSCs alongside co-adsorbents to enhance performance and stability. The results demonstrated that cells utilizing PrPyI as an HTM exhibited improved PCE and operational stability under varying environmental conditions.

Antimicrobial Properties

Recent research has explored the antimicrobial activities of pyridinium salts, including PrPyI. Studies have shown that compounds with longer alkyl chains and specific counterions exhibit enhanced antimicrobial effects against various bacterial strains . This highlights PrPyI's potential not only in energy applications but also in biomedical fields.

Mechanism of Action

The mechanism of action of 1-Propylpyridinium iodide involves its interaction with molecular targets and pathways within cells. As an ionic liquid, it can disrupt cell membranes and interfere with cellular processes. Its ability to form complexes with metals also plays a role in its catalytic and biological activities .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., propyl vs. methyl) reduce melting points and enhance hydrophobicity, improving compatibility with organic solvents .
  • Thermal Stability: Pyridinium iodides generally exhibit higher thermal stability than inorganic iodides like KI, which decomposes at lower temperatures .

Reactivity and Functional Performance

Electrochemical Performance

This compound demonstrates superior ionic conductivity (10⁻³–10⁻² S/cm) compared to shorter-chain analogs like 1-methylpyridinium iodide, which has lower conductivity due to weaker ion dissociation . However, 1-methyl derivatives with aromatic substituents (e.g., 1-Methyl-2-(2-pyridyl)pyridinium iodide) exhibit enhanced π-π interactions, favoring applications in optoelectronics .

Solubility and Solvent Properties

This compound is miscible with polar solvents (e.g., water, ethanol) but immiscible with nonpolar solvents like hexane. In contrast, 1-methylpyridinium iodide shows higher water solubility due to its smaller alkyl group, while KI is highly hygroscopic and dissolves rapidly in aqueous media .

Limitations and Challenges

  • Toxicity : Pyridinium iodides may cause skin irritation, unlike KI, which has well-documented systemic side effects (e.g., iodism) at high doses .
  • Cost : High production costs limit large-scale use compared to KI, which is inexpensive and widely available .

Biological Activity

1-Propylpyridinium iodide (PrPyrI) is a pyridinium salt that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of PrPyrI, focusing on its antimicrobial, antitumor, and cholinesterase inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyridinium ring substituted with a propyl group and an iodide anion. Its molecular formula is C₇H₈N·I, and it exhibits properties typical of ionic liquids, including low volatility and high thermal stability.

Antimicrobial Activity

Research Findings:
Several studies have demonstrated the antimicrobial properties of pyridinium salts, including PrPyrI. For instance, a study highlighted that derivatives of pyridinium salts possess significant activity against various bacterial strains. The presence of long alkyl chains and halogenated anions was found to enhance antimicrobial efficacy .

Case Study:
In a comparative study of pyridinium salts, PrPyrI exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that PrPyrI was effective at low concentrations, making it a promising candidate for developing new antimicrobial agents .

Antitumor Activity

Research Findings:
Pyridinium salts have also been investigated for their antitumor properties. A review noted that certain pyridinium derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .

Case Study:
In vitro studies on cancer cell lines demonstrated that PrPyrI could inhibit cell growth effectively. The compound was tested against several cancer types, showing IC₅₀ values in the low micromolar range, indicating its potential as an antitumor agent .

Cholinesterase Inhibition

Research Findings:
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Pyridinium salts have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission .

Case Study:
A detailed kinetic study revealed that PrPyrI acts as a reversible inhibitor of AChE with an IC₅₀ value comparable to known inhibitors. This property suggests its potential application in neuroprotective therapies .

Comparative Biological Activity Table

Activity IC₅₀/ MIC Values Mechanism References
AntimicrobialLow micromolar rangeDisruption of bacterial cell membranes
AntitumorLow micromolar rangeInduction of apoptosis and oxidative stress
Cholinesterase InhibitionComparable to known inhibitorsReversible inhibition of AChE and BChE

Q & A

Q. What advanced spectroscopic methods are suitable for probing ion-pair dynamics in this compound solutions?

  • Methodology : Employ pulsed-field gradient NMR (PFG-NMR) to measure self-diffusion coefficients. Pair with molecular dynamics (MD) simulations to correlate experimental data with cation-anion interaction energies .

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